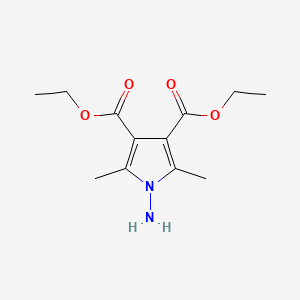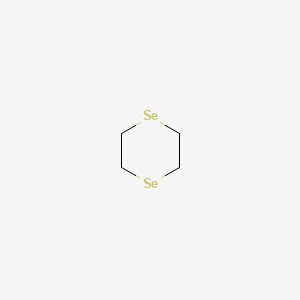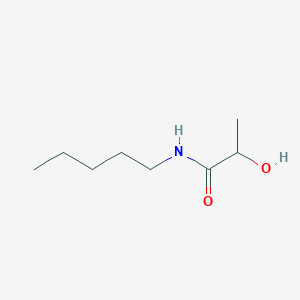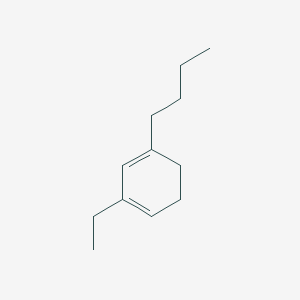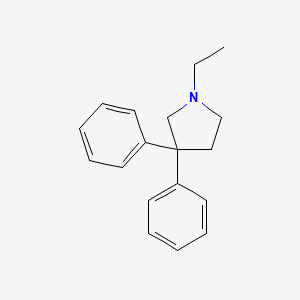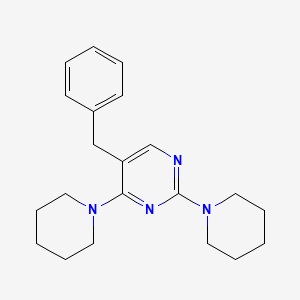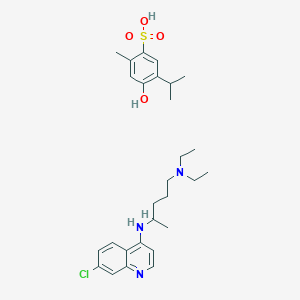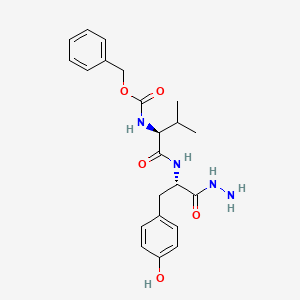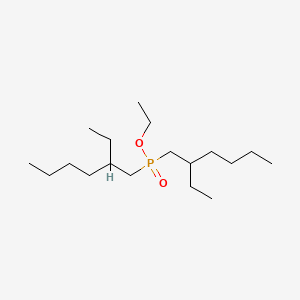
Ethyl bis(2-ethylhexyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl bis(2-ethylhexyl)phosphinate is an organophosphorus compound with the molecular formula C18H39O2P
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis(2-ethylhexyl)phosphinate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred continuously at a temperature of 15-25°C for 1-3 hours. After the initial reaction, the temperature is raised to 40-70°C, and the reaction is continued for an additional 1-4 hours. The product is then purified through washing, filtration, and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and automation helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl bis(2-ethylhexyl)phosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl bis(2-ethylhexyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl bis(2-ethylhexyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl bis(2-ethylhexyl)phosphinate can be compared with other similar compounds, such as:
- Bis(2-ethylhexyl) phosphate
- Bis(2-ethylhexyl) hydrogen phosphite
- Bis(2-ethylhexyl) phthalate
These compounds share some structural similarities but differ in their chemical properties and applications. This compound is unique due to its specific molecular structure and the resulting chemical behavior .
Eigenschaften
CAS-Nummer |
6012-85-7 |
|---|---|
Molekularformel |
C18H39O2P |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
3-[[ethoxy(2-ethylhexyl)phosphoryl]methyl]heptane |
InChI |
InChI=1S/C18H39O2P/c1-6-11-13-17(8-3)15-21(19,20-10-5)16-18(9-4)14-12-7-2/h17-18H,6-16H2,1-5H3 |
InChI-Schlüssel |
GTHBZAQYGDDFTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CP(=O)(CC(CC)CCCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


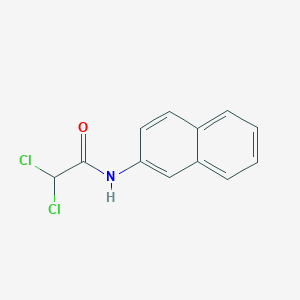
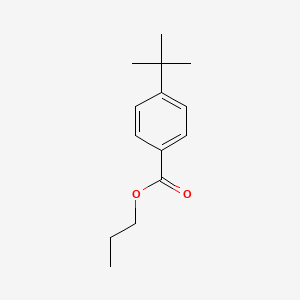
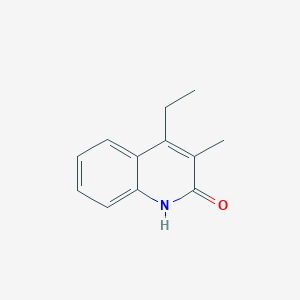
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
